N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide
Description
Structural Features: This compound features a thieno[3,4-c]pyrazol ring system substituted with a 4-methoxyphenyl group at position 2 and a 5,5-dioxo moiety. The ethanediamide linker connects the pyrazol core to an oxolan-2-ylmethyl group, introducing conformational flexibility and polar character .
Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous heterocyclic compounds (e.g., pyrazoles) are typically synthesized via cyclization reactions.
Structural Elucidation:
Crystallographic tools like SHELX (for refinement) and ORTEP-3 (for visualization) are critical for resolving such complex structures. These programs enable precise determination of bond angles, torsion angles, and stereochemistry, which are essential for validating the compound’s geometry .
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-13-6-4-12(5-7-13)23-17(15-10-30(26,27)11-16(15)22-23)21-19(25)18(24)20-9-14-3-2-8-29-14/h4-7,14H,2-3,8-11H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMVVJVBNKNQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. Subsequent steps involve the introduction of the methoxyphenyl and tetrahydrofuran-2-ylmethyl groups via substitution reactions. The final step usually involves the formation of the oxalamide moiety through amide bond formation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide moiety, converting it to corresponding amines.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the methoxyphenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl and tetrahydrofuran-2-ylmethyl groups enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s electronic profile is influenced by its substituents:
- 4-Methoxyphenyl Group : Electron-donating methoxy groups enhance aromatic π-electron density, contrasting with electron-withdrawing groups (e.g., nitro or chloro) in analogs like 4-chlorophenyl derivatives. This difference impacts reactivity and binding affinity in biological systems .
- Oxolan Moiety : The tetrahydrofuran-derived group improves solubility in polar solvents compared to purely aliphatic chains (e.g., pentyl groups).
Key Principle: Compounds with isovalent electronic configurations but divergent geometries exhibit distinct properties. For example, replacing the thienopyrazol core with a pyridazine ring (as in ) reduces planarity, altering intermolecular interactions .
Functional Group Modifications
| Compound | Core Structure | Substituent (R) | Solubility (Ethanol) | Biological Activity (Hypothetical) |
|---|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazol | 4-Methoxyphenyl | Moderate | Antimicrobial (IC₅₀: 10 µM) |
| Analog A | Pyridazine | Phenyl | Low | Inactive |
| Analog B | Thieno[3,4-c]pyrazol | 4-Chlorophenyl | High (DMSO) | Cytotoxic (IC₅₀: 5 µM) |
Note: Data are illustrative; actual values require experimental validation.
- Analog A : The pyridazine core lacks sulfur atoms, reducing electron-withdrawing effects and diminishing antimicrobial activity .
- Analog B : The 4-chlorophenyl group increases lipophilicity, enhancing membrane permeability but raising toxicity risks .
Research Findings and Implications
- Thermodynamic Stability: The 5,5-dioxo group likely stabilizes the thienopyrazol ring via resonance, a feature absent in non-sulfone analogs .
Biological Activity
N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound with potential biological activities. Its unique structure includes a thieno[3,4-c]pyrazole core, which has been associated with various therapeutic properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.4 g/mol. The compound features a methoxyphenyl group and a thieno[3,4-c]pyrazole moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O5S |
| Molecular Weight | 423.4 g/mol |
| Structure | Structure |
The biological activity of this compound may stem from its ability to interact with specific molecular targets within cells. The thieno[3,4-c]pyrazole core is known to modulate various biological pathways by acting on enzymes or receptors. This interaction can lead to significant pharmacological effects, including anti-inflammatory and anticancer properties.
Anticancer Activity
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit anticancer properties. For instance, studies have shown that derivatives of thieno[3,4-c]pyrazoles can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-c]pyrazoles showed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
- Anti-inflammatory Research : Another case study focused on the anti-inflammatory properties of related compounds. Results indicated that these compounds could significantly reduce inflammation markers in animal models.
Q & A
Q. What are the standard protocols for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including:
- Step 1: Formation of the thieno[3,4-c]pyrazole core via cyclization reactions under controlled temperature (60–80°C) and inert atmospheres (argon/nitrogen) to prevent oxidation .
- Step 2: Introduction of the ethanediamide moiety through coupling reactions, often using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .
- Step 3: Functionalization of the oxolane (tetrahydrofuran) group via nucleophilic substitution or reductive amination . Optimization strategies include adjusting solvent polarity (e.g., switching from DMF to acetonitrile for better solubility) and monitoring reaction progress via TLC or HPLC .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., observed m/z 423.4 for C₂₁H₂₇N₃O₅S) .
- X-ray Crystallography: Resolves bond lengths and angles in the thienopyrazole core (e.g., S–O bond distances ~1.45 Å in sulfone groups) . Purity is validated via HPLC (≥95% purity threshold) and elemental analysis .
Q. What functional groups are critical for the compound’s reactivity and bioactivity?
Key groups include:
- Thieno[3,4-c]pyrazole core: Imparts rigidity and π-stacking interactions with biological targets .
- 5,5-Dioxo sulfone group: Enhances electrophilicity and hydrogen-bonding capacity .
- Ethanediamide linker: Facilitates interactions with enzymes or receptors via hydrogen bonding . Substituents like the 4-methoxyphenyl group modulate lipophilicity and target affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data among structural analogs?
Discrepancies often arise from:
- Substituent effects: For example, replacing 4-methoxyphenyl with 4-chlorophenyl alters binding affinity by ~20% in enzyme assays .
- Stereochemical variations: Use chiral HPLC or circular dichroism to isolate enantiomers and assess activity differences .
- Assay conditions: Standardize protocols (e.g., pH 7.4 buffers, 37°C incubation) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies elucidate the compound’s mechanism of action in therapeutic contexts?
Advanced approaches include:
- Molecular docking: Predict binding modes to targets like cyclooxygenase-2 (COX-2) or kinases (e.g., Glide or AutoDock Vina software) .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., Kd values in nM range) .
- Gene knockout models: CRISPR/Cas9-edited cell lines to confirm target specificity .
- Metabolomic profiling: LC-MS/MS to track downstream metabolic perturbations .
Q. How can experimental design improve structure-activity relationship (SAR) studies?
Strategies include:
- Systematic substitution: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl, 4-nitrophenyl) to map electronic effects .
- Free-Wilson analysis: Statistically correlate substituent changes with bioactivity trends .
- Computational QSAR models: Use descriptors like logP, polar surface area, and H-bond donors to predict activity . Validate hypotheses via in vitro assays (e.g., IC₅₀ determinations in cancer cell lines) .
Q. What strategies enhance aqueous solubility without compromising bioactivity?
- Prodrug approaches: Introduce phosphate or glycoside groups to improve solubility, which are cleaved enzymatically in vivo .
- Co-solvent systems: Use cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media .
- Structural modifications: Replace hydrophobic groups (e.g., tert-butyl) with polar moieties (e.g., hydroxyl or carboxyl) . Monitor solubility via nephelometry and confirm bioactivity retention in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
